Cas no 1807262-05-0 (Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate)

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate is a versatile intermediate in organic synthesis, particularly valuable for its functional groups that enable further derivatization. The presence of bromomethyl, chloro, and cyano substituents on the phenyl ring allows for selective reactivity in cross-coupling, nucleophilic substitution, and cyclization reactions. The ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocycles or active molecular scaffolds. Its stability under standard conditions and well-documented reactivity profile make it a reliable choice for multistep syntheses.
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate structure
1807262-05-0 structure
Product name:Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate
CAS No:1807262-05-0
MF:C12H11BrClNO2
MW:316.578241586685
CID:4945659

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate
    • Inchi: 1S/C12H11BrClNO2/c1-2-17-12(16)5-8-3-4-11(14)9(6-13)10(8)7-15/h3-4H,2,5-6H2,1H3
    • InChI Key: QVXPAUOAUURMPH-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C=CC(=C1C#N)CC(=O)OCC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 315
  • XLogP3: 3
  • Topological Polar Surface Area: 50.1

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015020397-1g
Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate
1807262-05-0 97%
1g
1,460.20 USD 2021-06-18

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate Related Literature

Additional information on Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate: A Comprehensive Overview

Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate, with the CAS number 1807262-05-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with bromomethyl, chloro, and cyano groups, along with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.

The bromomethyl group in the molecule introduces a reactive site that can participate in various substitution reactions. This feature is particularly valuable in organic synthesis, where it can serve as an intermediate for constructing more complex molecules. Recent studies have highlighted the role of bromomethyl groups in enhancing the bioavailability of certain drugs by modulating their pharmacokinetic properties.

The chloro substituent adds electron-withdrawing effects to the phenyl ring, which can influence the reactivity and selectivity of the compound in different chemical environments. This property is exploited in the development of pesticides and herbicides, where precise control over reactivity is crucial for effectiveness and safety. Researchers have also explored the use of chloro-substituted compounds in combating resistant pathogens due to their unique interaction with biological systems.

The cyano group attached to the phenyl ring contributes to the molecule's stability and ability to engage in hydrogen bonding. This characteristic is advantageous in drug design, where hydrogen bonding plays a critical role in molecular recognition and binding affinity. Recent advancements in medicinal chemistry have leveraged cyano-containing compounds to develop more potent and selective therapeutic agents.

Ethyl acetate, as part of this compound, serves as a protecting group for the carboxylic acid moiety during synthesis. Its presence ensures that the molecule remains stable under various reaction conditions while maintaining its reactivity for subsequent transformations. The use of ethyl acetate derivatives has been optimized in modern synthetic protocols to enhance yield and purity.

Recent studies have focused on the synthesis and characterization of Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to achieve higher yields and better control over stereochemistry, paving the way for large-scale production.

In terms of applications, this compound has shown promise as a precursor for bioactive molecules. For instance, its bromomethyl group can be replaced with other functional groups to generate derivatives with diverse biological activities. Researchers have reported that certain derivatives exhibit potent anti-inflammatory and anticancer properties, making them valuable candidates for drug discovery programs.

The integration of multiple functional groups in Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate provides a platform for exploring its role in supramolecular chemistry. By exploiting intermolecular interactions such as π–π stacking and hydrogen bonding, scientists are investigating its potential as a building block for self-assembling structures and nanomaterials.

In conclusion, Ethyl 3-bromomethyl-4-chloro-2-cyanophenylacetate is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications ranging from organic synthesis to drug development. As research continues to uncover its full capabilities, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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